molecular formula C25H18O5 B2818641 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 1164469-14-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate

Cat. No.: B2818641
CAS No.: 1164469-14-0
M. Wt: 398.414
InChI Key: OZCAXZMVWODLMH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate (CAS 1164469-14-0) is a synthetic flavonoid-derived ester of interest in medicinal chemistry and oncology research . It features a chromen-4-one core structure substituted with a 2-methoxyphenyl group at position 3 and a cinnamate ester at position 7, distinguishing it from simpler benzoate or propionates esters . Scientific investigations highlight its potential as a tyrosinase inhibitor, acting by binding to the enzyme's active site . Furthermore, this compound has shown promising anti-cancer properties in preliminary research. Studies on similar chromenone-cinnamate conjugates suggest potential mechanisms that involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death . Its anti-inflammatory effects are also under investigation, mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound serves as a versatile building block in organic synthesis for constructing more complex molecular architectures . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-28-22-10-6-5-9-19(22)21-16-29-23-15-18(12-13-20(23)25(21)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAXZMVWODLMH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate typically involves multi-step organic reactions. One common method is the condensation reaction between 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride and cinnamic acid in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the cinnamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with specific molecular targets and pathways. For instance, it acts as a tyrosinase inhibitor by binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin production . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) LogP* BBB Permeability Synthetic Accessibility Reference
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate Cinnamate (phenylpropenoate) ~378.4 (estimated) ~3.5† Moderate‡ Moderate
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate 4-Methylbenzoate 402.4 2.8 High High
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate Propionate 324.33 2.1 High High
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate Dimethylcarbamate 355.34 1.9 Low Moderate
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Morpholinecarboxylate ~381.4 1.2 Low Low

*LogP values estimated using SwissADME or analogous tools.
†Predicted based on cinnamate’s aromaticity and ester chain length.
‡Inferred from similar cinnamate esters in .

Key Observations:
  • Cinnamate vs. Benzoate/Propionate : The cinnamate group increases molecular weight and lipophilicity (LogP ~3.5) compared to 4-methylbenzoate (LogP 2.8) and propionate (LogP 2.1). This may enhance membrane permeability but reduce aqueous solubility .
  • Carbamate vs. Ester : The dimethylcarbamate derivative (LogP 1.9) shows lower BBB permeability due to reduced lipophilicity, highlighting the importance of the ester group for CNS targeting .
Enzyme Inhibition and Neuroprotection
  • 4-Methylbenzoate Analog: Demonstrated stable binding to AChE and BChE (RMSD <2.0 Å in MD simulations) and neuroprotective effects in Alzheimer’s models.

Pharmacokinetic and Drug-Likeness Profiles

  • 4-Methylbenzoate Analog : Complies with Lipinski’s rule (MW <500, LogP <5), high gastrointestinal absorption, and synthetic accessibility score >4.0 .
  • Cinnamate Analog : Likely violates Lipinski’s rule due to higher molecular weight (~378.4) and LogP (~3.5), which may limit oral bioavailability but enhance brain uptake .
  • Propionate Analog : Optimal drug-likeness (MW 324.33, LogP 2.1) but shorter half-life due to esterase-mediated hydrolysis .

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate, a compound belonging to the chromenone class, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C25H18O5
  • CAS Number : 1164469-14-0

The biological activity of this compound is hypothesized to involve various biochemical pathways:

  • Enzyme Interaction : Compounds with similar structures often interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Biochemical Pathways : Similar derivatives have been shown to influence pathways related to cell proliferation, apoptosis, and signal transduction.

Pharmacological Activities

The compound exhibits several biological activities:

  • Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells and inhibit their proliferation. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and death .
  • Antimicrobial Properties : Like other cinnamate derivatives, it may possess antimicrobial effects against various pathogens. This is attributed to its ability to disrupt microbial cell membranes and metabolic processes .
  • Anti-inflammatory Effects : Research indicates that it could inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

A study conducted on a series of chromenone derivatives demonstrated that this compound significantly inhibited the growth of melanoma cells. The compound was shown to induce G1 phase cell cycle arrest and increase ROS levels, leading to apoptosis .

Antimicrobial Study

Another investigation focused on the antimicrobial efficacy of similar compounds revealed that this compound exhibited substantial inhibitory effects against Gram-positive bacteria. The mechanism involved disruption of the bacterial membrane integrity, leading to cell lysis .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamideModerateLowModerate
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamideHighModerateLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of 7-hydroxy-4-oxochromene derivatives with cinnamoyl chloride. Key steps include:

  • Base selection : Use of triethylamine or potassium carbonate to deprotonate the hydroxyl group .
  • Solvent optimization : Reflux in acetone or dichloromethane improves yield and purity .
  • Temperature control : Room temperature for condensation avoids side reactions like ester hydrolysis .
    • Validation : Monitor progress via TLC or HPLC, and confirm structure using 1H^1H/13C^{13}C-NMR and HRMS .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

  • Approach :

  • NMR : Methoxy protons (δ ~3.8–4.0 ppm) and chromenone carbonyl (δ ~175–180 ppm) provide diagnostic peaks. Aromatic protons in the cinnamate group appear as doublets (J = 16 Hz) for trans-olefinic protons .
  • IR : Stretching vibrations for ester carbonyl (~1720 cm1^{-1}) and chromenone carbonyl (~1650 cm1^{-1}) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns unique to the cinnamate moiety .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Protocols :

  • Antimicrobial : Broth microdilution assay against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
    • Controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. chloro groups) influence biological activity?

  • SAR Analysis :

  • Methoxy group : Enhances lipophilicity and membrane permeability, improving bioavailability .
  • Cinnamate moiety : The α,β-unsaturated ester may act as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes .
  • Comparative data : Derivatives with 4-chlorophenyl substituents show higher anticancer activity (IC50_{50} < 10 µM) than methoxy analogs .
    • Experimental design : Synthesize analogs (e.g., replacing methoxy with trifluoromethyl) and compare bioactivity .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Case example : Discrepancies in antimicrobial activity may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC) .
  • Solubility issues : Optimize DMSO concentration (<1% v/v) to avoid false negatives .
  • Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin) .
    • Statistical tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance .

Q. How can computational modeling predict binding modes with biological targets?

  • Workflow :

  • Target selection : Prioritize enzymes like topoisomerase II or COX-2 based on structural homology .
  • Docking studies : Use AutoDock Vina to simulate interactions between the cinnamate group and catalytic pockets .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å) .
    • Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC50_{50} values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key issues :

  • Racemization : Avoid prolonged heating during esterification to preserve stereochemistry .
  • Purification : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) .
  • Catalyst selection : Enzymatic catalysts (e.g., lipases) improve enantioselectivity in ester formation .

Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?

  • Degradation pathways :

  • Hydrolysis : Ester bonds degrade in aqueous buffers (pH > 7), forming cinnamic acid and chromenone derivatives .
  • Oxidation : Protect from light/oxygen using amber vials and antioxidants (e.g., BHT) .
    • Analytical methods : Track degradation via UPLC-MS/MS and quantify impurities (<0.1% per ICH guidelines) .

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